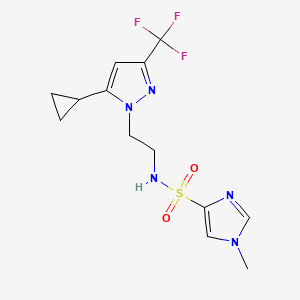

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound combining pyrazole and imidazole moieties with a sulfonamide functional group. Its structure features a cyclopropyl-substituted pyrazole linked via an ethyl chain to a methylated imidazole-sulfonamide. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide group may confer biological activity, such as enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5O2S/c1-20-7-12(17-8-20)24(22,23)18-4-5-21-10(9-2-3-9)6-11(19-21)13(14,15)16/h6-9,18H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPAWPMIILIFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.35 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H15F3N4O2S |

| Molecular Weight | 358.35 g/mol |

| Log P | 3.5862 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 75.12 Ų |

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and pathways involved in disease processes:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 MAPK pathways, which are crucial in inflammatory responses and cancer progression. By inhibiting these kinases, the compound may reduce the release of pro-inflammatory cytokines like TNF-alpha .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism involves disrupting cell proliferation and inducing apoptosis .

Anticancer Efficacy

A study evaluated the anticancer properties of related pyrazole compounds, reporting significant inhibition of cell growth in several cancer types:

- HepG2 Cells : Mean growth inhibition was recorded at 54.25%.

- HeLa Cells : Mean growth inhibition was noted at 38.44%.

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity while maintaining selectivity towards cancerous cells over normal fibroblasts .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the release of TNF-alpha in LPS-stimulated macrophages. In vitro assays showed an inhibition rate exceeding 97% at concentrations around 10 µM, indicating strong potential for treating inflammatory diseases .

Case Studies

Case Study 1: Inhibition of TNF-alpha Release

In a controlled experiment, the compound was tested on LPS-stimulated human whole blood samples. The results indicated a significant reduction in TNF-alpha levels, supporting its role as a potent anti-inflammatory agent.

Case Study 2: Cytotoxicity Against Cancer Cells

In another study involving various cancer cell lines, the compound exhibited selective cytotoxicity with IC50 values ranging from 0.283 mM to higher concentrations depending on the cell line tested. This selectivity suggests a promising therapeutic index for future drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares motifs with several pharmacologically relevant molecules:

Functional and Pharmacological Contrasts

LY2784544: Structural Differences: Replaces the pyrazole-ethyl-imidazole core with an imidazo[1,2-b]pyridazine scaffold. The morpholinomethyl group enhances solubility, while the 4-chloro-2-fluorobenzyl substituent improves target binding . Activity: Potent JAK2 inhibitor (IC₅₀ = 3–6 nM), whereas the target compound’s activity remains uncharacterized.

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide: Synthetic Utility: Serves as a precursor in multi-step reactions (e.g., acid-catalyzed condensations in chloroform, 86% yield ).

General Pyrazole/Imidazole Derivatives :

- Compounds with trifluoromethyl groups (e.g., Celecoxib) often exhibit enhanced metabolic stability and target affinity. The cyclopropyl group in the target compound may reduce conformational flexibility compared to phenyl or isopropyl analogs .

Research Findings and Hypotheses

- Synthetic Challenges : The ethyl linker between pyrazole and imidazole-sulfonamide may complicate regioselective synthesis, as seen in analogous imidazo[1,2-b]pyridazine systems requiring precise stoichiometry .

- ADMET Profile : The cyclopropyl group may reduce hepatic clearance compared to bulkier substituents (e.g., isopropyl in ), though in vitro data are needed.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide with high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:

- Alkylation of pyrazole intermediates : Use K₂CO₃ as a base in polar aprotic solvents like DMF to facilitate nucleophilic substitution reactions between pyrazole-thiols and alkyl halides (e.g., chloroethyl derivatives) .

- Sulfonamide formation : React the alkylated pyrazole intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under inert conditions (N₂ atmosphere) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

- Yield optimization : Control reaction temperature (20–25°C) and stoichiometric ratios (1:1.1 for sulfonyl chloride to amine) to reduce byproducts like sulfonic acid derivatives .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl, trifluoromethyl, and imidazole groups). For example, the cyclopropyl proton signals appear as distinct multiplets at δ 1.2–1.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times can be cross-referenced with synthetic intermediates .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and imidazole moieties) .

Advanced: How can researchers design analogs of this compound to study structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Core modifications : Replace the cyclopropyl group with other substituents (e.g., isopropyl, phenyl) to evaluate steric effects on target binding. Use Suzuki-Miyaura coupling for aryl substitutions .

- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the pyrazole 3-position to modulate electron density and binding affinity. Monitor changes via in vitro enzyme inhibition assays .

- Bioisosteric replacements : Substitute the trifluoromethyl group with chlorine or bromine to assess halogen bonding contributions. Computational docking (e.g., AutoDock Vina) can predict binding poses before synthesis .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity in vitro and in vivo?

Methodological Answer:

- In vitro enzyme assays : Use fluorescence-based assays (e.g., NADH-coupled systems) to measure IC₅₀ values against target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine) for validation .

- Cell-based cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Normalize data to vehicle controls and calculate EC₅₀ via nonlinear regression .

- In vivo pharmacokinetics : Administer the compound intravenously (1–5 mg/kg) in rodent models. Collect plasma samples at timed intervals and quantify via LC-MS/MS to determine half-life and bioavailability .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME to predict logP (optimal range: 2–3), aqueous solubility, and CYP450 inhibition. Adjust lipophilicity by modifying the imidazole sulfonamide group .

- Molecular dynamics simulations : Simulate binding stability in target proteins (e.g., 100 ns trajectories in GROMACS) to identify residues critical for interaction. Mutagenesis studies can validate predictions .

- Metabolite profiling : Employ in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites. For example, the trifluoromethyl group may resist oxidation, while the sulfonamide could undergo glucuronidation .

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations. Discrepancies may arise from variations in ATP levels in kinase assays .

- Orthogonal validation : Confirm activity via multiple methods (e.g., SPR for binding affinity, Western blot for target modulation). For example, a compound showing low IC₅₀ in fluorescence assays but no cellular activity may have poor membrane permeability .

- Batch analysis : Re-synthesize the compound and verify purity via HPLC. Impurities like unreacted sulfonyl chloride (retention time ~3.5 min) can artificially inflate activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.